phenyl 2-(3-phenyl-1H-[1]benzofuro[3,2-c]pyrazol-1-yl)ethyl ether
Description
Phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether is a complex organic compound that belongs to the class of benzofuro-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Properties
Molecular Formula |
C23H18N2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)-3-phenyl-[1]benzofuro[3,2-c]pyrazole |
InChI |
InChI=1S/C23H18N2O2/c1-3-9-17(10-4-1)21-23-22(19-13-7-8-14-20(19)27-23)25(24-21)15-16-26-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
MCSYSWVZAYTQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC4=CC=CC=C43)CCOC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
O-Acylation: The initial step involves the acylation of 1-phenyl-1H-pyrazol-3-ol with an appropriate acylating agent.
Fries Rearrangement: The acylated product undergoes Fries rearrangement to form the corresponding ortho-acylated phenol.
Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as an anti-inflammatory or antimicrobial agent.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether involves its interaction with specific molecular targets and pathways. For example, in anticancer studies, the compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key amino acids in the active site of the target protein, thereby blocking its activity.
Comparison with Similar Compounds
Phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether can be compared with other benzofuro-pyrazole derivatives, such as:
2-Phenylbenzopyrano[2,3-c]pyrazol-4(2H)-one: This compound has similar structural features but differs in its biological activity and chemical reactivity.
Benzofuran-pyrazole-containing amino thiazole hybrids: These compounds exhibit potent anticancer activity and are structurally related to phenyl 2-(3-phenyl-1H-benzofuro[3,2-c]pyrazol-1-yl)ethyl ether.
The uniqueness of phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
